1,2-Dilaurin

Lipid Formulation Emulsion Stability Surfactant Screening

Natural diglyceride mixtures introduce regioisomeric variability that confounds lipase kinetics and lipid crystallization studies. 1,2-Dilaurin eliminates this uncertainty as a defined single-isomer diacylglycerol. • Single sn-1,2 isomer ensures unambiguous lipase regio-/stereo-selectivity data vs. uncharacterized DAG blends. • Validated internal standard for MS quantification of endogenous diglycerides in complex biological matrices. • Distinct crystallization modulation: differentially controls trilaurin growth rate vs. the 1,3-isomer. Supplied with lot-specific purity documentation; ≥98% purity ensures reproducible assay performance across batches.

Molecular Formula C27H52O5
Molecular Weight 456.7 g/mol
CAS No. 17598-94-6
Cat. No. B098607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dilaurin
CAS17598-94-6
Synonyms1,2-didodecanoylglycerol
1,2-didodecanoylglycerol, (S)-isomer
1,2-dilaurin
1,2-dilauroyl-sn-glycerol
2,3-dilauroyl-D-glycerol
glyceryl-dilaurate
rac-1,2-didodecanoylglycerol
racemic mixture of 1,2-didodecanoylglycerol
Molecular FormulaC27H52O5
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC
InChIInChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3
InChIKeyOQQOAWVKVDAJOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dilaurin: Defined DAG Standard


1,2-Dilaurin (CAS 17598-94-6) is a synthetic diacylglycerol consisting of a glycerol backbone esterified with two lauric acid (C12:0) chains at the sn-1 and sn-2 positions [1]. With a molecular weight of 456.7 g/mol , it serves as a well-defined, single-isomer model substrate for studying lipid metabolism and lipase specificity [2], in contrast to complex natural diglyceride mixtures. Its primary established use is as an internal standard for the quantification of endogenous diglycerides [3].

Substrate Defined single-isomer DAG for lipase specificity studies
Standard Internal standard for diglyceride quantification in biological matrices
Model Model compound for lipid crystallization and interfacial research

1,2-Dilaurin vs. 1,3-Dilaurin: Why Substitution Fails


1,2-Dilaurin cannot be replaced by its 1,3-regioisomer (CAS 539-93-5) or other lauric glycerides due to fundamentally different biochemical and physical behaviors. Lipases exhibit distinct regio- and stereoselectivity for the 1,2-isomer [1]. The 1,2- and 1,3-isomers differentially affect the crystallization of trilaurin, with 1,3-dilaurin causing a significantly lower growth rate [2]. Furthermore, the interfacial tension lowering capacity of 1,2-dilaurin is distinct from that of 1-monolaurin and 1,3-dilaurin [3]. Substituting one lauric glyceride for another without recognizing these quantifiable differences will compromise assay validity and formulation performance.

Regioisomer mismatch
Lipases show distinct selectivity for 1,2- vs 1,3-dilaurin; replacing isomers may alter hydrolysis kinetics and product profiles.
Crystallization interference
1,3-Dilaurin inhibits trilaurin crystal growth more strongly; substitution changes solid-state behavior and texture of lipid formulations.
Interfacial property shift
1,2-Dilaurin reduces interfacial tension to an intermediate value distinct from both 1-monolaurin and 1,3-dilaurin, affecting emulsion stability.

1,2-Dilaurin vs. Closest Analogs


Interfacial Tension: vs. 1-Monolaurin and 1,3-Dilaurin

In a direct comparison of lauric acid derivatives, 1,2-dilaurin reduces the interfacial tension at an oil/water interface to 25 mN·m⁻¹. This performance is significantly weaker than 1-monolaurin (5 mN·m⁻¹) but measurably distinct from its regioisomer, 1,3-dilaurin (29 mN·m⁻¹) [1]. The data provide a quantitative basis for selecting the appropriate lauric glyceride for emulsification or interfacial studies.

Interfacial tension vs. monolaurin & 1,3-isomer
Head-to-head
1,2-Dilaurin: 25 mN·m⁻¹, vs 1-monolaurin (5 mN·m⁻¹) and 1,3-dilaurin (29 mN·m⁻¹)
Reported intermediate surface activity between mono- and 1,3-diglyceride
Oil/water interface; baseline 52 mN·m⁻¹
Lipid Formulation Emulsion Stability Surfactant Screening

Lipase Alcoholysis Regioselectivity

During lipase-catalyzed alcoholysis of triglycerides, the enzyme exhibits a strong regio-preference, leading to a product mixture where 95% of the total dilaurin yield is specifically 1,2-dilaurin, despite a total dilaurin yield of 75% [1]. This high regio-selectivity for the 1,2-isomer over the 1,3-isomer is a critical parameter for biocatalytic process design.

Lipase alcoholysis regioselectivity
Head-to-head
95% of total dilaurin produced as 1,2-isomer
High regio-preference supports biocatalytic process design
19:1 ratio to 1,3-dilaurin under reported conditions
Enzymology Lipid Synthesis Biocatalysis

Crystal Growth: 1,2- vs. 1,3-Dilaurin

When used as additives, dilaurin isomers differentially affect the crystallization of trilaurin. A sample containing 1,2-dilaurin exhibited a higher crystal growth rate compared to a sample containing 1,3-dilaurin [1]. This indicates that 1,2-dilaurin is a less potent crystallization inhibitor than its 1,3-counterpart, a quantifiable difference critical for controlling fat bloom in foods and pharmaceutical excipients.

Crystal growth: 1,2- vs 1,3-dilaurin
Head-to-head
1,2-Dilaurin gives higher trilaurin crystal growth rate (less inhibition)
Differential effect on crystallization informs additive selection
Trilaurin model system; qualitative growth rate comparison
Lipid Crystallization Food Science Material Engineering

Supercritical CO2 Solubility: vs. Trilaurin

In supercritical carbon dioxide (scCO₂), the solubility behavior of 1,2-dilaurin diverges from that of trilaurin in a pressure-dependent manner. Above 200 bar, 1,2-dilaurin is less soluble than trilaurin, reflecting its more polar character due to the free hydroxyl group [1]. However, below 200 bar, the effect is reversed, potentially due to dilaurin's lower molecular weight [1]. This crossover in solubility is a critical design parameter for scCO₂ extraction or particle formation processes.

Supercritical CO₂ solubility vs. trilaurin
Reported
Less soluble above 200 bar; more soluble below 200 bar
Pressure-dependent solubility profile distinct from triglyceride
scCO₂ processing context; solubility crossover reported
Supercritical Fluid Processing Green Chemistry Extraction

DGAT Acceptor Substrate Preference

In an enzymatic study of acyl-CoA:1,2-diglyceride acyltransferase, 1,2-dilaurin was identified as the superior acceptor substrate among a series of saturated 1,2-diglycerides of increasing chain length [1]. The observed acceptor efficiency was ranked as sn-1,2-dilaurin > sn-1,2-dimyristin > sn-1,2-dipalmitin > sn-1,2-distearin [1]. This chain-length specificity demonstrates that 1,2-dilaurin is the optimal substrate for this enzyme compared to other saturated 1,2-diacylglycerols.

DGAT acceptor substrate preference
Reported
Ranked highest among saturated 1,2-DAGs (C12 > C14 > C16 > C18)
Reported rank order for chain-length preference in enzyme assay
Quantitative kinetic parameters not available; rat liver microsomes
Lipid Metabolism Enzyme Kinetics Triglyceride Synthesis

Urea Adduction Fractionation Tendency

The urea adduction method separates glycerides based on their molecular structure. A study on the separation of various lauric glycerides established a clear fractionation tendency, ranked as: Trilaurin > 1,3-dilaurin > 1,2-dilaurin > 1-monolaurin > 2-monolaurin [1]. This rank order shows that 1,2-dilaurin is less readily incorporated into urea adducts than its 1,3-regioisomer or trilaurin, but more so than the monolaurins.

Urea adduction fractionation order
Head-to-head
Rank: trilaurin > 1,3-dilaurin > 1,2-dilaurin > 1-monolaurin > 2-monolaurin
Separation rank order supports purification protocol development
Urea adduct method; relative fractionation tendency
Lipid Separation Analytical Chemistry Purification

1,2-Dilaurin Key Applications


Diglyceride Quantification Standard

1,2-Dilaurin is validated for use as an internal standard in the quantification of diacylglycerols in complex biological matrices, such as rat desheathed sciatic nerves [1]. This application leverages the compound's purity and defined structure, which is essential for accurate mass spectrometric or chromatographic analysis [1]. Its selection over a less-defined diglyceride mixture ensures assay reproducibility and accuracy.

Lipase Interfacial Kinetics Substrate

Monomolecular films of 1,2-dilaurin are employed as precisely defined substrates for studying the kinetics, regio-selectivity, and stereo-selectivity of various lipases [2]. This use case is directly supported by its differential hydrolysis compared to the 1,3-isomer [2] and its distinct behavior at interfaces [3]. Researchers studying interfacial activation or enzyme specificity require a single-isomer substrate like 1,2-dilaurin to generate interpretable, non-confounded data.

Crystallization Additive for Lipid Formulations

1,2-Dilaurin is used as an additive to modulate the crystallization behavior of other lipids, such as trilaurin [4]. Its selection is based on its quantifiably different impact on crystal growth rate compared to the 1,3-dilaurin isomer [4]. This makes it a valuable tool for controlling the texture, stability, and melting properties of lipid-based products, including foodstuffs and pharmaceutical excipients.

Triglyceride Synthesis Acceptor Substrate

For in vitro studies of triglyceride synthesis, particularly those involving acyl-CoA:1,2-diglyceride acyltransferase (DGAT), 1,2-dilaurin is the preferred acceptor substrate due to its superior efficiency compared to longer-chain saturated 1,2-diglycerides [5]. This allows researchers to maximize assay signal and sensitivity when screening for enzyme activity or inhibitors.

Application
Selection Property
Validation Focus
Quantitative DAG analysis
Defined single-isomer purity
Internal standard accuracy & matrix recovery
Lipase interfacial kinetics
Regio- and stereochemical definition
Interfacial enzyme selectivity assay
Crystallization modifier
Differential crystal growth modulation
Lipid crystallization rate and polymorphism
Triglyceride synthesis acceptor
Chain-length specific substrate efficiency
DGAT assay signal optimization

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